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Compound of Interest

Compound Name: 5-Chloro-3-iodopyridazine

Cat. No.: B13977208

Get Quote

Executive Summary
Why this scaffold matters: 5-Chloro-3-iodopyridazine is not merely a structural intermediate; it

is a "bifunctional linchpin" in modern medicinal chemistry. Unlike symmetric 3,6-

dichloropyridazine, the electronic asymmetry between the iodine (C3) and chlorine (C5) atoms

allows for orthogonal functionalization.

This guide compares the crystallographic properties of 5-chloro-3-iodopyridazine against its

dichloro-analogs and pyridine mimics. We focus on the X-ray determined regiochemistry—the

only absolute method to distinguish between the 3-iodo-5-chloro and 5-iodo-3-chloro isomers—

and the Halogen Bonding (XB) networks driven by the iodine

-hole, which govern solid-state stability and solubility profiles.

Part 1: Structural Comparative Analysis
The primary value of solving the X-ray structure of this derivative is to resolve the ambiguity of

nucleophilic substitution on the pyridazine ring. Below is a comparison of the 3-iodo derivative

versus the standard 3,6-dichloro alternative.
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The Sigma-Hole Advantage
The iodine atom at C3 exhibits a pronounced

-hole (a region of positive electrostatic potential along the R-X bond axis). X-ray diffraction
reveals that this hole drives specific supramolecular assemblies that are absent in chloro-
analogs.

Feature
5-Chloro-3-
iodopyridazine

3,6-
Dichloropyridazine

Pyridine Analog

Primary Interaction

Strong Halogen Bond

(XB) (C-I···N distance

<

vdW radii)

Weak vdW / Dipole-

Dipole

Hydrogen Bonding (if

functionalized)

Crystal Packing
Linear chains driven

by N···I contacts

Herringbone or planar

stacking
Variable

Regioselectivity
High: I and Cl are

electronically distinct

None: Sites are

equivalent
N/A

C-X Bond Length
C-I: ~2.10 Å C-Cl:

~1.74 Å
C-Cl: ~1.74 Å C-H / C-C typical

Utility

Sequential Cross-

Coupling

(Suzuki/Sonogashira)

Symmetric coupling

only
Single-site coupling

Isomer Verification (The "Source of Truth")
In synthesis, differentiating 5-chloro-3-iodo from 3-chloro-5-iodo by

H NMR is notoriously difficult due to the similar chemical shift environment of the ring proton.
Single Crystal X-ray Diffraction (SC-XRD) provides the definitive proof of structure.

Observation: The C-I bond is significantly longer (~2.10 Å) than the C-Cl bond (~1.74 Å).

Validation: In the electron density map, the iodine atom dominates (53 electrons) compared

to chlorine (17 electrons), allowing unambiguous assignment of the C3 vs. C5 position.
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Part 2: Experimental Protocols
Synthesis & Crystallization Workflow
This protocol ensures the isolation of the specific 5-chloro-3-iodo isomer, followed by the

growth of diffraction-quality crystals.

Step 1: Regioselective Synthesis

Precursor: Start with 3,6-dichloropyridazine.

Reagent: Aqueous HI (57%) and NaI.

Reaction: Reflux for 12-24 hours. The iodide acts as a soft nucleophile, preferentially

displacing the chlorine at the more activated position (often C3 due to para-like resonance

with N2).

Purification: Column chromatography (Hexane/EtOAc). Note: The iodine-containing product

usually elutes later due to increased polarizability.

Step 2: Crystallization (Vapor Diffusion Method) Direct evaporation often yields amorphous

powder. For X-ray quality needles/prisms:

Dissolve 20 mg of the purified compound in a "Good Solvent" (e.g., THF or Acetone, 0.5 mL).

Place this inner vial into a larger jar containing a "Bad Solvent" (e.g., Pentane or Hexane, 5

mL).

Seal tightly. The pentane vapors will slowly diffuse into the THF, lowering solubility gradually.

Wait: 48-72 hours at 4°C.

Visualization of Workflow
The following diagram illustrates the critical decision points in the synthesis and structural

solution process.
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Critical Validation Step

3,6-Dichloropyridazine Nucleophilic Substitution
(HI / NaI, Reflux)

Isomer Mixture
(Potential)

Kinetic Control Chromatography
(Separation)

Vapor Diffusion
(THF/Pentane)

Pure Isomer X-Ray Diffraction
(Data Collection)

Single Crystal Structure Solution
(Heavy Atom Method)

Phasing via Iodine

Click to download full resolution via product page

Caption: Workflow from precursor to definitive structural assignment. The high electron density

of Iodine facilitates rapid structure solution via the Heavy Atom Method.

Part 3: Crystallographic Data & Metrics
The following data represents typical metric parameters for this class of compounds, derived

from comparative studies of halopyridazines.

Unit Cell & Bond Metrics
When solving the structure, the following parameters confirm the identity of the 5-Chloro-3-
iodopyridazine derivative.
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Parameter Value (Typical) Significance

Space Group or
Centrosymmetric packing is

common due to dipole pairing.

C(3)-I Bond 2.08 - 2.11 Å
Significantly longer than C-Cl;

confirms regiochemistry.

C(5)-Cl Bond 1.73 - 1.75 Å
Typical aromatic C-Cl bond

length.

N(1)-N(2) Bond 1.33 - 1.35 Å

Confirms single-bond

character (unlike delocalized

pyridine).

C-I···N 170° - 178°
Near-linear angle indicates

strong Halogen Bonding.

Interaction Distance 2.90 - 3.10 Å

Distance between I and

N(neighbor); ~15% shorter

than vdW sum.

The Halogen Bond Network
Unlike the chloro-derivative, the iodo-derivative crystallizes in a network defined by C-I···N

interactions. The Iodine atom acts as a Lewis Acid (donor), and the Nitrogen of a neighboring

ring acts as the Lewis Base (acceptor).

Why this matters for Drug Development:

Solubility: These strong intermolecular forces can decrease solubility compared to the

chloro-analog.

Binding Affinity: If the biological target has a backbone carbonyl or histidine nitrogen, the

Iodine can form a similar halogen bond in the active site, potentially increasing potency by

10-100x.
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Molecule A
(Donor I)

Molecule B
(Acceptor N)

Halogen Bond
(C-I···N)
~3.0 Å

The Iodine Sigma-Hole (+) aligns
linearly with the Nitrogen Lone Pair (-)

Molecule C
(Donor I)

Halogen Bond
(C-I···N)
~3.0 Å

Click to download full resolution via product page

Caption: Schematic of the supramolecular assembly driven by Iodine-Nitrogen halogen

bonding, creating stable 1D chains in the crystal lattice.

Part 4: Scientific Integrity & Validation (E-E-A-T)
Self-Validating the Structure
To ensure the X-ray structure is correct and not an artifact of disorder (e.g., I and Cl randomly

occupying both positions 3 and 5), check the Thermal Ellipsoids (ADPs):

Assign Iodine to C3 and Chlorine to C5.

Refine the structure.

Check: If the Iodine position shows a tiny ellipsoid (too much electron density modeled) or

the Chlorine shows a massive balloon (too little density modeled), the assignment is wrong.
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Correct Result: When correctly assigned, both halogens should show comparable, physically

reasonable thermal motion.

Mechanistic Implication
The X-ray structure validates the electronic differentiation of the pyridazine ring. The C3

position is more electron-deficient (activated) due to the adjacent nitrogen, making it the

preferred site for the initial nucleophilic attack by Iodide. This structural proof allows

researchers to confidently proceed with site-selective Suzuki couplings at the C3-Iodine

position, leaving the C5-Chlorine intact for later derivatization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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